5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride
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Overview
Description
The compound seems to be a derivative of 2-Chlorophenylhydrazine hydrochloride, which is used to study intrinsic resistance of Mycobacterium smegmatis to fluoroquinolones . It may also be used in pyrazoline synthesis .
Synthesis Analysis
While specific synthesis methods for “5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride” were not found, related compounds such as ketamine have been synthesized using hydroxy ketone intermediate . Another study mentioned the successful synthesis of hydrazine-coupled pyrazoles .Chemical Reactions Analysis
Again, while specific chemical reactions involving “this compound” were not found, related compounds such as ketamine have been synthesized through a series of reactions including reaction with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthetic Utility : The compound serves as a versatile intermediate in organic synthesis, enabling the preparation of a wide range of heterocyclic compounds. For example, its derivatives have been synthesized for antimicrobial studies, showcasing its utility in creating bioactive molecules (Jadhav et al., 2009), (Prabhudeva et al., 2017).
Heterocyclic Chemistry : It is a precursor in the synthesis of complex heterocyclic structures, which are significant in medicinal chemistry and materials science. Research has shown its application in creating novel pyrazoline and isoxazoline derivatives with potential antimicrobial activity (Bhosle et al., 2012).
Materials Science
Corrosion Inhibition : Quinoxaline derivatives synthesized from compounds like 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride have been studied for their role as corrosion inhibitors, highlighting its importance in protecting metals in acidic environments (Saraswat & Yadav, 2020).
Fluorescence Studies : Pyrazoline derivatives derived from the compound have been examined for their fluorescent properties, which can be applied in creating fluorescent markers and sensors in biochemical and medical research (Ibrahim et al., 2016).
Biomedical Applications
Antimicrobial Activity : Various studies have synthesized and tested the antimicrobial efficacy of derivatives, demonstrating the compound's utility in developing new antimicrobial agents (Kendre et al., 2015).
Antidepressant Activity : Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, synthesized from related structures, shows potential antidepressant activity, indicating its relevance in psychiatric drug development (Mathew et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This suggests that the compound might interact with its targets through similar reactions, leading to changes in the targets’ functions.
Biochemical Pathways
Pyrazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
The search results suggest that pyrazole-bearing compounds, including 5-(2-Chloro-phenyl)-2H-pyrazol-3-ylamine hydrochloride, have potent antileishmanial and antimalarial activities . This implies that the compound’s action results in the inhibition of Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1H-pyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAUCNPHTUNVNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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